molecular formula C18H19N5 B2803405 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380079-59-2

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2803405
CAS No.: 2380079-59-2
M. Wt: 305.385
InChI Key: JJANHEGQFFVYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzimidazole core, an azetidine ring, and a cyclopropylpyrimidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the benzimidazole and cyclopropylpyrimidine groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole: This compound has a similar structure but with a propan-2-yl group instead of a methyl group.

    1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole: Another similar compound with a different substitution pattern on the pyrimidine ring.

    1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound features an azetidin-2-one core and is known for its antimitotic properties.

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-20-15-4-2-3-5-16(15)23(12)14-10-22(11-14)17-8-9-19-18(21-17)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJANHEGQFFVYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.